![molecular formula C21H22N4OS B6642811 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6642811.png)
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various research fields, including cancer research, neuroscience, and drug discovery.
Scientific Research Applications
The compound 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has been studied for its potential in various scientific research applications. One of the most promising applications is in cancer research, where this compound has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
In neuroscience research, this compound has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. It has been modified to improve its pharmacokinetic properties and to increase its potency against various targets.
Mechanism of Action
The mechanism of action of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell growth and survival, as well as in neuronal damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide vary depending on the research application. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In neuroscience research, it has been shown to protect neurons from oxidative stress and improve cognitive function. In drug discovery, it has been modified to improve its pharmacokinetic properties and increase its potency against various targets.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide in lab experiments include its potential as an anticancer agent, neuroprotective agent, and lead compound for drug development. However, the limitations include the lack of complete understanding of its mechanism of action and potential side effects.
Future Directions
The future directions for research on 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of new derivatives with improved potency and selectivity. Additionally, this compound could be studied for its potential in other research fields, such as infectious diseases and inflammation.
Synthesis Methods
The synthesis of 2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves the reaction of 1H-benzimidazole-2-thiol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-(2-aminoethyl)indole. The final product is obtained through purification and characterization using various analytical techniques.
properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14(21-24-18-8-4-5-9-19(18)25-21)27-13-20(26)22-11-10-15-12-23-17-7-3-2-6-16(15)17/h2-9,12,14,23H,10-11,13H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGTWSDJOYCEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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